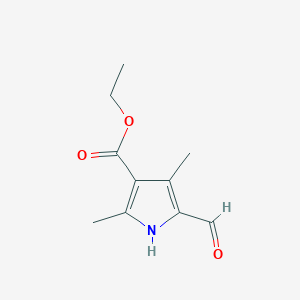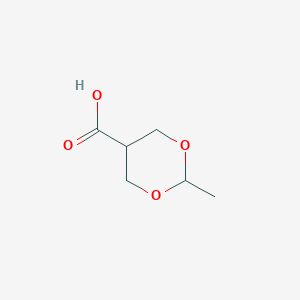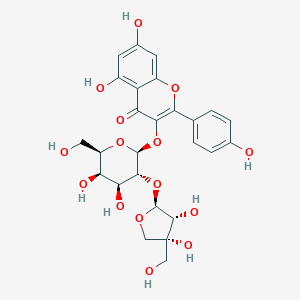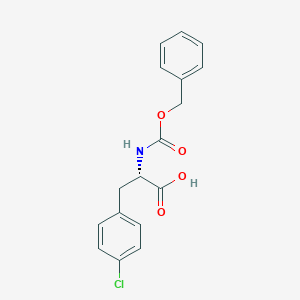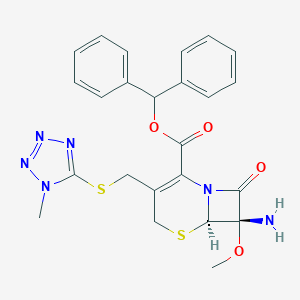
7-MAC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-MAC is a complex organic compound belonging to the cephalosporin class of antibiotics. This compound is known for its potent antimicrobial properties and is used in various medical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-MAC involves multiple steps, starting from the preparation of the core cephalosporin structure. The key steps include:
Formation of the bicyclic core: This involves the cyclization of a suitable precursor to form the 5-thia-1-azabicyclo[4.2.0]oct-2-ene core.
Introduction of the methoxy group: This step involves the selective methoxylation at the 7-position.
Attachment of the benzhydryl group: This is achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where each step is optimized for yield and purity. The use of high-pressure reactors and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the methoxy or thio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, 7-MAC is used to study the mechanisms of antibiotic resistance and the development of new antimicrobial agents.
Medicine
Medically, this compound is used as an antibiotic to treat bacterial infections. Its broad-spectrum activity makes it effective against a wide range of pathogens.
Industry
In the industrial sector, this compound is used in the production of other pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Cephalexin: Another cephalosporin antibiotic with a similar core structure but different side chains.
Ceftriaxone: A third-generation cephalosporin with a broader spectrum of activity.
Cefuroxime: A second-generation cephalosporin with enhanced stability against beta-lactamases.
Uniqueness
7-MAC is unique due to its specific side chains, which confer distinct pharmacokinetic and pharmacodynamic properties. Its methoxy group at the 7-position and the (1-methyl-1H-tetrazol-5-YL)thio group contribute to its stability and activity against resistant bacterial strains.
Properties
IUPAC Name |
benzhydryl 7-amino-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O4S2/c1-29-23(26-27-28-29)36-14-17-13-35-22-24(25,33-2)21(32)30(22)18(17)20(31)34-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,19,22H,13-14,25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXKMJVEULWQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(N)OC)SC2)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
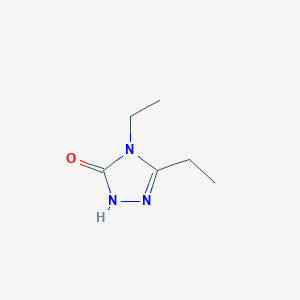
![1-[2-AMINO-5-(3-DIMETHYLAMINO-6-DIMETHYL-AMMONIO-9-XANTHENYL)PHENOXY]-2-(2-AMINO-5-METHYLPHENOXY)-ETHANE-N,N,N',N'-TETRAACETIC ACID CHLORIDE](/img/structure/B143825.png)

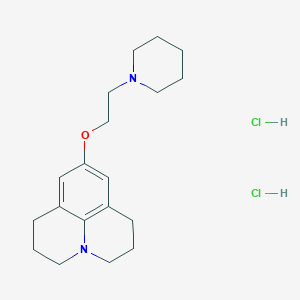
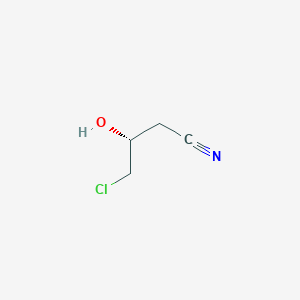
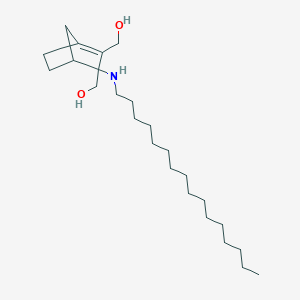
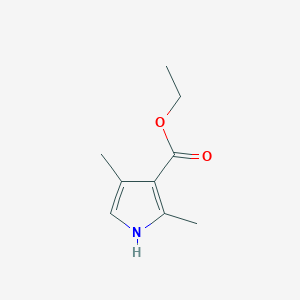
![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)
